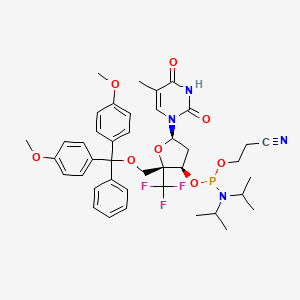
DMTr-4'-CF3-5-Me-U-CED phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-CF3-5-Me-U-CED phosphoramidite involves the modification of oligodeoxynucleotidesThe reaction conditions often involve the use of specific solvents and reagents to ensure the successful incorporation of these modifications .
Industrial Production Methods
Industrial production of DMTr-4’-CF3-5-Me-U-CED phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for research applications .
Analyse Chemischer Reaktionen
Types of Reactions
DMTr-4’-CF3-5-Me-U-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are carefully controlled to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. These products are often further analyzed and characterized to determine their suitability for research applications .
Wissenschaftliche Forschungsanwendungen
DMTr-4’-CF3-5-Me-U-CED phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis and modification of oligonucleotides for various research purposes.
Biology: Employed in RNA research to study the structure and function of RNA molecules.
Medicine: Utilized in the development of RNA-based therapeutics and diagnostic tools.
Industry: Applied in the production of labeled oligonucleotides for various industrial applications
Wirkmechanismus
The mechanism of action of DMTr-4’-CF3-5-Me-U-CED phosphoramidite involves its incorporation into oligonucleotides. The compound acts as a dye reagent, allowing for the labeling and visualization of oligonucleotides in various research applications. The molecular targets and pathways involved include the specific binding and interaction with RNA molecules .
Vergleich Mit ähnlichen Verbindungen
DMTr-4’-CF3-5-Me-U-CED phosphoramidite is unique due to its specific modifications, including the trifluoromethyl and methyl groups. Similar compounds include:
DMTr-4’-F-5-Me-U-CED phosphoramidite: A similar compound with a fluorine modification instead of trifluoromethyl.
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: Another related compound used for oligonucleotide labeling.
These compounds share similar applications but differ in their specific modifications and properties, making DMTr-4’-CF3-5-Me-U-CED phosphoramidite unique in its functionality and applications .
Eigenschaften
Molekularformel |
C41H48F3N4O8P |
|---|---|
Molekulargewicht |
812.8 g/mol |
IUPAC-Name |
3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(trifluoromethyl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C41H48F3N4O8P/c1-27(2)48(28(3)4)57(54-23-11-22-45)56-35-24-36(47-25-29(5)37(49)46-38(47)50)55-39(35,41(42,43)44)26-53-40(30-12-9-8-10-13-30,31-14-18-33(51-6)19-15-31)32-16-20-34(52-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,46,49,50)/t35-,36-,39-,57?/m1/s1 |
InChI-Schlüssel |
DRJJIFVIRRQURG-UTTIVEAUSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(F)(F)F)OP(N(C(C)C)C(C)C)OCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N-[(2S,3R)-3-hydroxy-4-(methoxymethylamino)-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide](/img/structure/B12414041.png)
![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
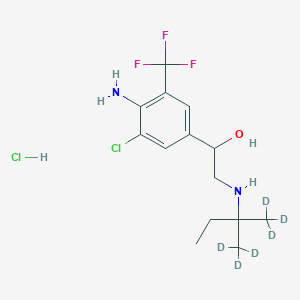



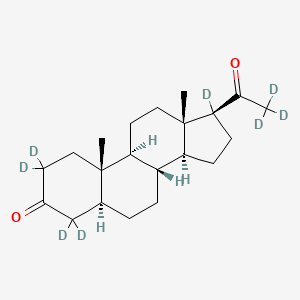

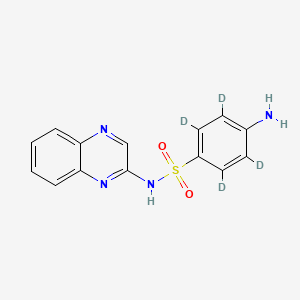
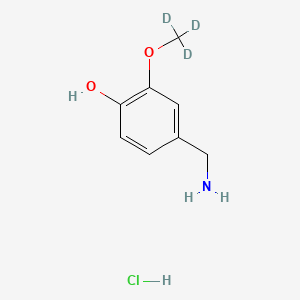

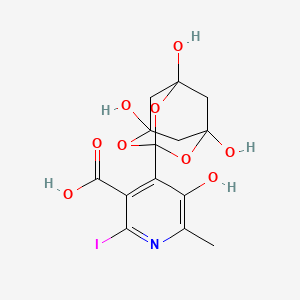
![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
